2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one
Description
Introduction to 2-Methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one
Chemical Classification and Nomenclature
2-Methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one belongs to the furoquinoline class of heterocyclic compounds, which feature a fused furan and quinoline system. The IUPAC name systematically describes its structure:
- Furo[2,3-b]quinolin : Indicates fusion between the furan ring (positions 2,3) and the quinoline moiety (positions b relative to the furan oxygen).
- 3,9-dihydro : Specifies partial saturation at positions 3 and 9 of the furan ring.
- 2-methyl : Denotes a methyl group (-CH₃) at position 2 of the dihydrofuran component.
- 4(2H)-one : Identifies a ketone group (=O) at position 4 of the quinoline core.
The molecular formula, deduced from the IUPAC name, is C₁₂H₁₁NO₂ , with a molecular weight of 201.22 g/mol . This places it within the mass range of synthetic furoquinoline derivatives, which typically range between 180–220 g/mol.
Table 1: Comparative Nomenclature of Furoquinoline Derivatives
| Compound | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Dictamnine | 2,3-Dihydrofuro[2,3-b]quinolin-4-one | C₁₁H₉NO₂ | 187.19 |
| Skimmianine | 4,7,8-Trimethoxy-2H-furo[2,3-b]quinolin-4-one | C₁₄H₁₃NO₅ | 275.26 |
| Target Compound | 2-Methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one | C₁₂H₁₁NO₂ | 201.22 |
Historical Context in Furoquinoline Alkaloid Research
Furoquinoline alkaloids were first isolated in the early 20th century, with dictamnine identified in 1923 from Dictamnus albus (Rutaceae). These natural products garnered interest for their phototoxic and acetylcholinesterase-inhibiting properties. The discovery of skimmianine in Skimmia japonica further highlighted the structural diversity within this class, driven by variations in methoxy and alkyl substituents.
Synthetic efforts to modify furoquinoline scaffolds began in the mid-20th century, aiming to enhance bioactivity or stability. The introduction of methyl groups, as seen in 2-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one, emerged as a strategy to reduce oxidative degradation observed in natural analogs like dictamnine, which undergoes rapid isomerization under basic conditions.
Structural Relationship to Natural Furoquinoline Derivatives
The target compound shares its fused bicyclic framework with natural furoquinoline alkaloids but diverges in substituent patterns:
- Methyl vs. Methoxy Groups : Unlike dictamnine and skimmianine, which often bear methoxy (-OCH₃) or hydroxy (-OH) groups at positions 4, 7, or 8, the synthetic derivative features a methyl group at position 2. This modification increases lipophilicity, potentially enhancing membrane permeability.
- Dihydrofuran Saturation : Partial saturation of the furan ring (3,9-dihydro) introduces conformational rigidity, contrasting with the fully unsaturated furan in skimmianine. This may influence binding interactions with biological targets like acetylcholinesterase.
- Ketone Position : The ketone at position 4 is conserved across natural and synthetic furoquinolines, suggesting its role in hydrogen-bonding interactions critical for bioactivity.
Table 2: Structural Features of Furoquinoline Derivatives
| Feature | Dictamnine | Skimmianine | Target Compound |
|---|---|---|---|
| Furan Saturation | Unsaturated | Unsaturated | 3,9-Dihydro |
| Position 2 Substituent | H | H | CH₃ |
| Position 4 Substituent | =O | =O | =O |
| Additional Groups | None | 4,7,8-OCH₃ | None |
Properties
CAS No. |
42997-32-0 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-methyl-3,9-dihydro-2H-furo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C12H11NO2/c1-7-6-9-11(14)8-4-2-3-5-10(8)13-12(9)15-7/h2-5,7H,6H2,1H3,(H,13,14) |
InChI Key |
KNRXPIWXKFOEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: This could involve cyclization reactions starting from appropriate precursors.
Quinoline Ring Construction: This might be achieved through condensation reactions involving aniline derivatives and carbonyl compounds.
Final Cyclization: The final step would involve the fusion of the furan and quinoline rings under specific conditions, possibly using catalysts or specific reagents.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the functional groups on the quinoline or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions but might include various substituted quinoline and furan derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of quinolinones, including 2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one, exhibit promising antiviral properties. For instance, molecular docking studies have shown that certain synthesized compounds possess significant binding affinity to the SARS-CoV-2 main protease, suggesting potential as anti-COVID-19 agents . This highlights the compound's relevance in the ongoing search for effective antiviral therapies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Various derivatives have been synthesized and tested against a range of microorganisms, including bacteria and fungi. Some studies reported significant antibacterial effects against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antibiotics .
Alzheimer's Disease Research
In the context of neurodegenerative diseases, particularly Alzheimer’s disease, compounds based on the quinolinone structure have been explored for their ability to inhibit key enzymes involved in the disease's pathology. Research has focused on dual-target inhibitors that can effectively cross the blood-brain barrier and modulate acetylcholinesterase and monoamine oxidase activities . The structural features of 2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one make it a candidate for further investigation in this area.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one and its biological activity is crucial for optimizing its pharmacological properties. Researchers have conducted systematic modifications to the compound to elucidate how changes in structure affect its efficacy against various biological targets. This approach is essential for developing more potent derivatives with improved selectivity and lower toxicity profiles.
Synthesis and Characterization
The synthesis of 2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one involves several chemical reactions that can be optimized to enhance yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of synthesized compounds .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Variations in Molecular Properties
Table 1: Structural and Physical Properties of Selected Analogues
*Full name: (2R)-2-(2-Hydroxy-2-propanyl)-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one
Key Observations:
Lipophilicity : The target compound’s XLogP3 (2.2) is lower than phenyl-substituted analogues (e.g., 313071-29-3), suggesting reduced hydrophobicity compared to aromatic derivatives.
Substituent Effects: Electron-Withdrawing Groups: Chlorine (in 9-Benzyl-7-chloro-...) enhances stability but may reduce solubility . Methoxy Groups: 6- or 6,8-Dimethoxy substitutions (e.g., 518-96-7) improve polarity and are linked to antiplatelet activity in furoquinoline alkaloids .
Biological Activity
2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one, with CAS number 42997-32-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 201.22 g/mol
- Density : 1.29 g/cm³
- Boiling Point : 330.8°C at 760 mmHg
- Flash Point : 153.8°C
Synthesis
The synthesis of 2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway can vary based on the starting materials and desired purity levels.
Cytotoxicity and Anticancer Activity
Research into the cytotoxic effects of quinoline derivatives has revealed promising results in inhibiting cancer cell proliferation. For example, studies have shown that certain quinoline-based compounds induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring can enhance potency and selectivity against target pathogens or cancer cells. For instance, electron-donating groups at certain positions have been linked to increased antibacterial activity .
Case Studies
- Antibacterial Activity : A study on a series of quinoline derivatives demonstrated that introducing substituents influenced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds with alkyl or aryl groups showed enhanced activity compared to their unsubstituted counterparts.
- Anticancer Studies : Another investigation focused on the anticancer potential of quinoline derivatives revealed that modifications led to significant reductions in cell viability in various cancer cell lines, suggesting a need for further exploration of this compound’s potential in oncology.
Q & A
Q. What are the established synthetic routes for 2-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one, and how are reaction conditions optimized?
The compound is synthesized via Ni-catalyzed asymmetric α-arylation of dihydroquinolinone derivatives. Key steps include substrate activation (e.g., 2-methyl-3,4-dihydronaphthalen-1(2H)-one) with aryl bromides/iodides under Ni(COD)₂ and chiral ligands like (R)-Difluorophos . Optimization involves adjusting aryl sources (e.g., electron-deficient trifluoromethanesulfonates) and avoiding ZnBr₂, which negatively impacts enantioselectivity in some systems . For structural analogs, crystallization from methanol or ethanol is commonly used to purify products .
Q. How is the stereochemistry of 2-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for stereochemical determination. For example, related furoquinolinones (e.g., 7-methyl-9-p-tolyl derivatives) were resolved using SCXRD at 113 K, confirming ring conformations and substituent orientations . Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and polarimetry for optical purity (ee > 99% in some cases) .
Q. What spectroscopic methods are critical for characterizing this compound?
- Mass spectrometry (MS): Determines molecular weight (e.g., C₁₂H₁₃NO₂, MW 217.22) .
- NMR: ¹H/¹³C NMR identifies substituents (e.g., methyl groups at C2/C9) and furan/quinoline ring systems .
- IR spectroscopy: Confirms carbonyl (C=O at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How do contradictions in catalytic systems (e.g., ZnBr₂ effects) impact enantioselective synthesis?
Hartwig’s work shows ZnBr₂ reduces enantioselectivity in Ni-catalyzed α-arylation of five-membered rings, while Buchwald’s earlier studies suggested its utility. This discrepancy highlights substrate-dependent ligand-metal interactions. Resolution involves systematic screening of ligands (e.g., BINAP vs. Difluorophos) and additives (e.g., benzonitrile), which stabilize active species like [(R)-BINAP]·Ni(η²-NCPh) to achieve >99% ee .
Q. What strategies improve enantioselectivity in furoquinolinone derivatives?
- Ligand engineering: Chiral phosphine ligands (e.g., (R)-Difluorophos) enhance steric control .
- Aryl source selection: Electron-deficient aryl triflates improve reaction efficiency compared to bromides .
- Solvent optimization: Polar aprotic solvents (e.g., THF) favor transition-state organization .
- Temperature control: Lower temperatures (e.g., -20°C) reduce racemization risks .
Q. How can computational methods address challenges in predicting regioselectivity during functionalization?
Q. Why do catalytic outcomes vary between five- and six-membered ring substrates?
Six-membered rings (e.g., dihydronaphthalenones) exhibit better stereochemical control due to reduced ring strain and enhanced ligand-substrate compatibility. Five-membered analogs experience torsional stress, leading to lower ee values. This is addressed by modifying ligand bite angles or using bulky aryl pivalates to stabilize intermediates .
Q. How do conflicting reports on biological activity influence research priorities?
While some furoquinolinones (e.g., lemobiline) show antimicrobial activity against Gloesporium kaki , others lack reported bioactivity. Researchers must prioritize structural analogs with validated bioassay data (e.g., spectabiline derivatives) and use SAR studies to identify key pharmacophores (e.g., methylenedioxy groups) .
Methodological Recommendations
- For synthetic challenges: Use Ni(COD)₂/(R)-BINAP systems with aryl pivalates for high-yield α-arylation .
- For characterization: Combine SCXRD with dynamic NMR to resolve conformational flexibility in solution .
- For enantioselectivity: Screen chiral ligands under inert atmospheres to prevent catalyst oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
